molecular formula C12H13FN4O2S B2879175 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2176202-26-7

1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2879175
CAS No.: 2176202-26-7
M. Wt: 296.32
InChI Key: YYYIQOYYEVAGLD-UHFFFAOYSA-N
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Description

1-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound designed for advanced research applications. This complex molecule features a 1,2,4-triazole moiety linked via a methylene bridge to an azetidine ring that is further functionalized with a 2-fluorophenylsulfonyl group. The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, well-documented for its diverse biological activities and presence in numerous therapeutic agents, including antifungals, antivirals, and anticancer drugs . Compounds incorporating the 1,2,4-triazole ring have demonstrated significant potential in inhibiting specific enzymes and interacting with various biological receptors . Furthermore, the sulfonyl-azetidine component is a structural feature found in compounds investigated for antiviral activity, indicating the relevance of this hybrid structure in infectious disease research . The strategic integration of these features makes this chemical a valuable candidate for research in drug discovery, particularly in the synthesis of novel molecules for probing biological mechanisms and structure-activity relationship (SAR) studies. It is supplied exclusively for non-human research applications and is not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound in areas such as medicinal chemistry, chemical biology, and as a building block for the development of more complex chemical entities.

Properties

IUPAC Name

1-[[1-(2-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c13-11-3-1-2-4-12(11)20(18,19)17-6-10(7-17)5-16-9-14-8-15-16/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYIQOYYEVAGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.

    Triazole Formation: The triazole ring is formed through cycloaddition reactions involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring and the azetidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Epoxiconazole

Structure : 1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole .
Key Differences :

  • Functional Groups : Epoxiconazole contains an epoxide (oxirane) group and dual aryl substituents (2-chlorophenyl and 4-fluorophenyl), unlike the azetidine-sulfonyl motif in the target compound.
  • Bioactivity : Epoxiconazole is a broad-spectrum fungicide targeting sterol biosynthesis (CYP51 inhibition), whereas the target compound’s biological activity is underexplored but may differ due to its azetidine spacer.
  • Synthesis : Epoxiconazole is synthesized via epoxide intermediates, contrasting with the sulfonylation and azetidine ring formation likely required for the target compound .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Known Applications
Target Compound 1,2,4-Triazole 2-Fluorophenylsulfonyl, azetidine Undefined (potential antifungal/pharma)
Epoxiconazole 1,2,4-Triazole Epoxide, 2-Cl/4-F-Ph Agricultural fungicide
Flusilazole 1,2,4-Triazole Bis(4-fluorophenyl)methylsilane Fungicide (sterol inhibitor)
CymitQuimica derivative 1,2,3-Triazole Methylsulfonyl-azetidine, carboxylic acid Research chemical
Flusilazole

Structure : Bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane .
Key Differences :

  • Backbone : Flusilazole replaces the sulfonyl-azetidine group with a silane (Si-linked) moiety, offering distinct stereoelectronic properties.
  • Bioactivity: Flusilazole inhibits fungal lanosterol demethylase (CYP51), leveraging its fluorinated aryl groups for lipophilic membrane penetration. The target compound’s azetidine-sulfonyl group may alter target specificity or pharmacokinetics .
1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid

Structure : Azetidine-methylsulfonyl linked to a 1,2,3-triazole-carboxylic acid .
Key Differences :

  • Triazole Isomer : This derivative uses a 1,2,3-triazole core instead of 1,2,4-triazole, affecting hydrogen-bonding and aromatic interactions.
Mesitylenesulfonyl-1,2,4-Triazole Derivatives

Structure : 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole .
Key Differences :

  • Aromatic Sulfonyl Group : The mesitylene (2,4,6-trimethylphenyl) group provides steric bulk and hydrophobicity, contrasting with the 2-fluorophenylsulfonyl group’s electronic effects.
Difenoconazole

Structure: 1-((2-(4-(4-Chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole . Key Differences:

  • Dioxolane Ring: Difenoconazole incorporates a 1,3-dioxolane ring, enhancing environmental persistence. The target compound’s azetidine may confer faster metabolic degradation.
  • Chlorinated Substituents: The 4-chlorophenoxy group differs from the target’s fluorophenylsulfonyl group, impacting toxicity and binding kinetics .

Biological Activity

The compound 1-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a novel synthetic molecule that combines an azetidine moiety with a 1,2,4-triazole ring. This structural combination is significant due to the biological activities associated with both components. The triazole ring is known for its pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and providing data tables for clarity.

Chemical Structure

The compound features a complex structure:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Triazole ring : A five-membered ring that enhances the molecule's interaction with biological targets.
  • Sulfonyl group : The presence of a sulfonyl group (from 2-fluorophenylsulfonyl) is known to influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The following table summarizes some relevant findings:

CompoundActivity TypeTarget OrganismsMIC (μg/mL)Reference
Triazole Derivative AAntifungalCandida albicans0.0156
Triazole Derivative BAntibacterialStaphylococcus aureus8.0
Sulfonamide-Triazole CAntifungalAspergillus flavus0.5

The compound's potential as an antifungal agent is particularly noteworthy; it has shown superior efficacy compared to traditional antifungal medications such as fluconazole.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, derivatives similar to our compound have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : Induction of oxidative stress leading to cell death.
  • Cell Lines Tested : HeLa cells and other carcinoma lines.

Case studies have reported that specific triazole derivatives exhibit IC50 values in the low micromolar range against these cell lines, indicating promising anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substituent Effects : The nature and position of substituents on the triazole and azetidine rings can significantly affect potency.
  • Electronic Properties : Electron-withdrawing or donating groups can modulate the interaction with biological targets.

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Binding to and inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with specific cellular receptors to alter signaling pathways.

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